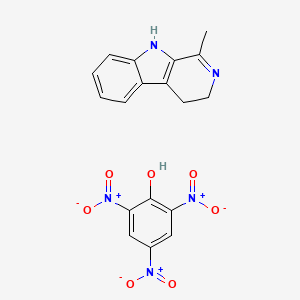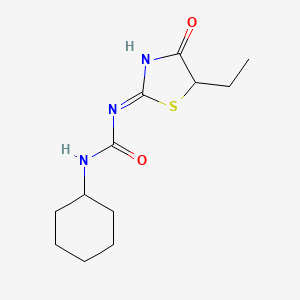
3-ethyl-6-hydroxy-5-(1-methylbutyl)-2-(methylthio)-4(3H)-pyrimidinone
説明
3-ethyl-6-hydroxy-5-(1-methylbutyl)-2-(methylthio)-4(3H)-pyrimidinone is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. This compound is also known as EHT, and it is a pyrimidine derivative that has been found to have various biochemical and physiological effects.
作用機序
The mechanism of action of EHT involves the activation of the Nrf2 pathway. This pathway is responsible for the regulation of oxidative stress and inflammation in the body. EHT activates this pathway by inhibiting the activity of Keap1, a protein that degrades Nrf2. This leads to the activation of Nrf2, which then triggers the production of various antioxidant and anti-inflammatory enzymes.
Biochemical and Physiological Effects
EHT has been found to have various biochemical and physiological effects. It has been shown to enhance the production of dopamine, as mentioned earlier. In addition, EHT has been found to increase the levels of glutathione, an antioxidant that protects the body against oxidative stress. EHT has also been found to improve mitochondrial function, which is important for the production of energy in the body.
実験室実験の利点と制限
One of the major advantages of using EHT in lab experiments is its ability to activate the Nrf2 pathway. This makes EHT a useful tool for studying the role of this pathway in various biological processes. However, one of the limitations of using EHT is its low solubility in water, which can make it difficult to administer in certain experiments.
将来の方向性
There are several future directions for the research on EHT. One of the areas of interest is the potential use of EHT in the treatment of neurodegenerative disorders. Further research is needed to determine the efficacy and safety of EHT in humans. Another area of interest is the role of EHT in the regulation of mitochondrial function. Understanding the mechanism by which EHT improves mitochondrial function could lead to the development of new therapies for mitochondrial disorders. Finally, further research is needed to improve the synthesis method of EHT and increase its yield.
Conclusion
In conclusion, EHT is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. The synthesis of EHT involves the reaction of 5-tert-butyl-6-chloro-2-methylthiopyrimidin-4-one with sodium ethoxide in ethanol. EHT has been found to have various scientific research applications, including its potential use in the treatment of neurodegenerative disorders. Its mechanism of action involves the activation of the Nrf2 pathway, and it has been found to have various biochemical and physiological effects. While there are some limitations to using EHT in lab experiments, there are several future directions for research on this compound.
科学的研究の応用
EHT has been found to have various scientific research applications. One of the major applications of EHT is in the field of neuroscience. EHT has been found to enhance the production of dopamine, a neurotransmitter that is involved in the regulation of mood, motivation, and movement. This makes EHT a potential candidate for the treatment of neurodegenerative disorders such as Parkinson's disease.
特性
IUPAC Name |
3-ethyl-6-hydroxy-2-methylsulfanyl-5-pentan-2-ylpyrimidin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O2S/c1-5-7-8(3)9-10(15)13-12(17-4)14(6-2)11(9)16/h8,15H,5-7H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRSZJDFTPDZFQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)C1=C(N=C(N(C1=O)CC)SC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5373316 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![N-{2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]ethyl}-4-methoxybenzamide](/img/structure/B3726454.png)

![5-[5-bromo-3-methoxy-2-(2-propyn-1-yloxy)benzylidene]-2-[(4-chlorophenyl)amino]-1,3-thiazol-4(5H)-one](/img/structure/B3726462.png)
![3-{3-[2-cyano-3-(2-naphthylamino)-3-oxo-1-propen-1-yl]-2,5-dimethyl-1H-pyrrol-1-yl}benzoic acid](/img/structure/B3726479.png)

![2-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]thio}-4-(3-methoxyphenyl)-6-oxo-1,6-dihydro-5-pyrimidinecarbonitrile](/img/structure/B3726491.png)
![methyl {1-(4-chlorophenyl)-2-[(4,6-dimethyl-2-pyrimidinyl)amino]-5-oxo-1,5-dihydro-4H-imidazol-4-ylidene}acetate](/img/structure/B3726505.png)

![4-(2-{8-[(2-chlorobenzyl)oxy]-2-quinolinyl}vinyl)phenol](/img/structure/B3726519.png)
![2-[2-(4-hydroxy-3-iodo-5-methoxyphenyl)vinyl]-8-quinolinol](/img/structure/B3726520.png)